ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379124
InChI: InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl
Molecular Formula: C11H9BrClNO2
Molecular Weight: 302.55 g/mol

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC13379124

Molecular Formula: C11H9BrClNO2

Molecular Weight: 302.55 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate -

Specification

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
IUPAC Name ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Standard InChI Key CMGCJTFXYGLJBM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl

Introduction

Structural Characteristics and Chemical Identity

The indole core of ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:

  • Bromine at the 5-position, which enhances electrophilic substitution reactivity.

  • Chlorine at the 3-position, contributing to steric and electronic modulation.

  • Ethyl ester at the 2-position, providing a handle for further functionalization .

Molecular Geometry and Spectroscopic Data

X-ray crystallography of related indole derivatives reveals planar geometries at the pyrrole ring, with halogen atoms inducing slight distortions. Nuclear Magnetic Resonance (NMR) spectroscopy predicts the following signals:

  • 1H^1\text{H} NMR: A singlet for the NH proton (~12 ppm), a quartet for the ethyl group’s methylene protons (~4.3 ppm), and aromatic protons between 7.0–8.5 ppm .

  • 13C^{13}\text{C} NMR: Peaks for the carbonyl carbon (~160 ppm), aromatic carbons (110–140 ppm), and halogens’ deshielding effects .

Infrared (IR) spectroscopy confirms the ester carbonyl stretch at ~1700 cm⁻¹ and N-H stretch at ~3400 cm⁻¹ .

Synthesis and Optimization Strategies

Industrial-Scale Production

Continuous flow reactors optimize scalability, with automated systems controlling temperature (±1°C) and reagent stoichiometry. Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions in Buchwald–Hartwig aminations, critical for introducing aryl groups .

Physicochemical Properties

PropertyValueSource
Molecular Weight303.56 g/mol
Density1.6–1.7 g/cm³
Melting Point160–165°C
Boiling Point390–395°C
LogP3.8–4.2
SolubilityLow in water; soluble in DMSO, DMF

The compound’s lipophilicity (LogP > 3) suggests strong membrane permeability, advantageous for drug delivery .

Biological Activity and Mechanism

Antiviral Applications

Indole-2-carboxylates inhibit HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Molecular docking shows the 5-bromo-3-chloro substitution improves affinity by 3-fold compared to non-halogenated analogs .

Applications in Drug Discovery

Lead Optimization

The compound’s ester group facilitates hydrolysis to carboxylic acids, enabling scaffold diversification. For example:

  • Amide Formation: Coupling with amines produces carboxamides with enhanced bioavailability .

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions introduce aryl groups at the 3-position .

Case Study: Antibacterial Agents

Mane et al. (2018) synthesized 5-bromoindole-2-carboxamides showing superior activity to ciprofloxacin. The 3-chloro substituent reduced MIC values by 50% against multidrug-resistant Klebsiella pneumoniae .

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